molecular formula C28H48O2 B7818285 CID 9806957

CID 9806957

Cat. No.: B7818285
M. Wt: 416.7 g/mol
InChI Key: WCLCXQXLAQYYQC-DNRQZRRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 9806957 corresponds to dichloroacetate (DCA), a small molecule with the chemical formula C₂HCl₂O₂. DCA is a well-studied compound in pharmacology and toxicology, primarily recognized for its role as a pyruvate dehydrogenase kinase (PDK) inhibitor, which redirects cellular metabolism from glycolysis to oxidative phosphorylation . It has been investigated for therapeutic applications in lactic acidosis, mitochondrial disorders, and cancer .

Properties

IUPAC Name

(2R)-5,7,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-chromen-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O2/c1-19(2)11-8-12-20(3)13-9-14-21(4)15-10-16-25-17-18-26-24(7)27(29)22(5)23(6)28(26)30-25/h19-21,25,29H,8-18H2,1-7H3/t20-,21-,25-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLCXQXLAQYYQC-DNRQZRRGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(CC[C@H](O2)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties :

  • Molecular weight: 128.94 g/mol
  • Solubility: Highly soluble in water and polar solvents.
  • Metabolic pathways: Primarily metabolized via glutathione S-transferase zeta 1 (GSTZ1)-dependent conversion to glyoxylate and glycine conjugates (e.g., hippurate) .

Comparison with Similar Compounds

DCA belongs to the haloacetate family, which includes compounds like dibromoacetate (DBA) , trichloroacetate (TCA) , and fluoroacetate (FAC) . Below is a detailed comparison based on pharmacokinetics, toxicity, and metabolic interactions.

Pharmacokinetic Profiles

Parameter DCA (CID 9806957) DBA (Dibromoacetate) TCA (Trichloroacetate)
Half-life (rats) 2.1–3.5 hours 1.8–2.4 hours 6–8 hours
Clearance 0.45 L/h/kg (mice) 0.32 L/h/kg (rats) 0.12 L/h/kg (rats)
Bioavailability >90% (oral) 85–90% (oral) 75–80% (oral)

Key Findings :

  • DCA exhibits rapid absorption and higher bioavailability compared to TCA but similar to DBA .
  • Auto-inhibition of DCA metabolism occurs due to GSTZ1 inactivation, prolonging its half-life in chronic exposure .

Metabolic Pathways and Enzyme Interactions

Compound Primary Metabolic Pathway Key Enzyme Interactions
DCA GSTZ1-mediated conversion to glyoxylate and glycine conjugates Suicide inhibitor of GSTZ1
DBA GSTZ1-dependent metabolism Competitive GSTZ1 inhibitor
TCA Non-enzymatic dechlorination No significant GSTZ1 interaction

Mechanistic Insights :

  • DCA and DBA both inhibit GSTZ1, but DCA acts as a suicide inhibitor , irreversibly binding to the enzyme, while DBA shows competitive inhibition .

Critical Observations :

  • Chronic DCA exposure causes hepatotoxicity due to GSTZ1 depletion and mitochondrial dysfunction .
  • TCA’s neurotoxicity is linked to its stable accumulation in lipid-rich tissues .

Comparative Inhibition of GSTZ1

Compound IC₅₀ (μM) Inhibition Type Reference
DCA 12.5 Irreversible (suicide)
DBA 45.2 Competitive
Chloride (Cl⁻) >1000 Non-competitive
  • DCA’s low IC₅₀ underscores its potent enzyme inactivation, explaining its unique toxicity profile compared to other anions .

Urinary Metabolite Profiles (Rat Studies)

Compound Major Metabolites % Excretion (24h) Reference
DCA Hippurate, glyoxylate 65–70%
DBA Bromide ions, oxalate 50–55%
TCA Dichloroacetate, chloride 30–35%
  • DCA’s glycine conjugation pathway is a detoxification mechanism shared with endogenous metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.